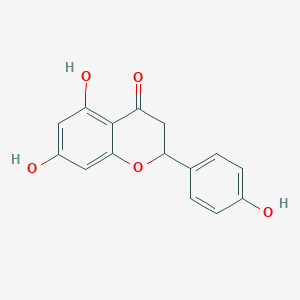

Naringenin

描述

Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274239 | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67604-48-2, 480-41-1 | |

| Record name | (±)-Naringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Naringenin

Naringenin Biosynthesis in Plants

The biosynthesis of this compound in plants is a well-characterized process that proceeds via the phenylpropanoid pathway, involving a sequence of enzymatic reactions. nih.govijpsonline.comd-nb.info This pathway starts with aromatic amino acids and leads to the formation of this compound chalcone (B49325), which is then isomerized to this compound. nih.govoup.com

Phenylpropanoid Pathway Enzymes

The initial steps of this compound biosynthesis are part of the general phenylpropanoid pathway, which then branches into the more specific flavonoid biosynthesis pathway. ijpsonline.com The key enzymes involved in this initial sequence are detailed below. nih.govd-nb.info

Phenylalanine Ammonia (B1221849) Lyase (PAL) and Tyrosine Ammonia Lyase (TAL) are the initial enzymes in the phenylpropanoid pathway, catalyzing the deamination of their respective amino acid substrates. nih.govd-nb.info PAL converts L-phenylalanine into trans-cinnamic acid, while TAL converts L-tyrosine directly into p-coumaric acid. nih.govnih.gov Monocot plants can utilize both phenylalanine and tyrosine as precursors, whereas dicot plants primarily use phenylalanine, which then requires further hydroxylation. nih.govnih.gov These enzymes are critical in channeling carbon flux from primary metabolism into the phenylpropanoid pathway. ijpsonline.comresearchgate.net

Table 1: Substrates and Products of PAL/TAL in this compound Biosynthesis

| Enzyme | Substrate | Product |

| PAL | L-Phenylalanine | trans-Cinnamic Acid |

| TAL | L-Tyrosine | p-Coumaric Acid |

Cinnamate-4-hydroxylase (C4H) is a cytochrome P450 monooxygenase that plays a crucial role in the phenylpropanoid pathway, particularly in dicot plants. nih.govijpsonline.com This enzyme catalyzes the hydroxylation of trans-cinnamic acid, produced by PAL, at the para-position to form p-coumaric acid. ijpsonline.comoup.comresearchgate.net C4H is typically localized in the endoplasmic reticulum of plant cells. ijpsonline.com

Table 2: Substrates and Products of C4H

| Enzyme | Substrate | Product |

| C4H | trans-Cinnamic Acid | p-Coumaric Acid |

p-Coumaroyl-CoA ligase (4CL), also known as 4-coumarate:CoA ligase, is an enzyme that activates p-coumaric acid by converting it into its coenzyme A (CoA) ester, p-coumaroyl-CoA. nih.govijpsonline.comoup.com This reaction involves a two-step process: first, p-coumaric acid is activated to form p-coumaroyl-AMP, which is then converted to p-coumaroyl-CoA by the same enzyme. nih.gov p-Coumaroyl-CoA is a central intermediate that serves as a precursor for various plant natural products, including flavonoids and lignols. wikipedia.orgbiorxiv.org

Table 3: Substrates and Products of 4CL

| Enzyme | Substrate | Product |

| 4CL | p-Coumaric Acid | p-Coumaroyl-CoA |

Chalcone Synthase (CHS), also referred to as this compound-chalcone synthase (EC 2.3.1.74), is a pivotal enzyme in flavonoid biosynthesis, catalyzing the first committed step in this pathway. nih.govijpsonline.comwikipedia.org CHS is a type III polyketide synthase (PKS) that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. oup.comwikipedia.orgnih.gov This condensation reaction results in the formation of 2',4,4',6'-tetrahydroxychalcone, commonly known as this compound chalcone. nih.govjst.go.jpresearchgate.net CHS can be noncompetitively inhibited by flavonoid pathway products like this compound and this compound chalcone, suggesting a regulatory role in preventing toxic accumulation in plants. wikipedia.org

Table 4: Substrates and Products of CHS

| Enzyme | Substrates | Product |

| CHS | p-Coumaroyl-CoA, 3 x Malonyl-CoA | This compound Chalcone |

Chalcone Isomerase (CHI), also known as chalcone-flavanone isomerase (EC 5.5.1.6), is the final enzyme in the direct biosynthesis of this compound. nih.govuniprot.org CHI catalyzes the stereospecific intramolecular cyclization of this compound chalcone into (2S)-naringenin, a flavanone (B1672756). nih.govfrontiersin.orgoup.com While this compound chalcone can undergo slow spontaneous isomerization to this compound, the presence of CHI significantly increases the reaction rate by approximately 10^7-fold. nih.govfrontiersin.org Plant CHIs are categorized into different types, with Type I CHIs specifically isomerizing this compound chalcone to (2S)-naringenin. frontiersin.orgoup.com

Table 5: Substrates and Products of CHI

| Enzyme | Substrate | Product |

| CHI | This compound Chalcone | (2S)-Naringenin |

Precursor Utilization in Dicotyledonous vs. Monocotyledonous Plants

The initial step in this compound biosynthesis in plants involves the formation of 4-coumaroyl-CoA, a crucial starter unit derived from aromatic amino acids. nih.govresearchgate.netnih.govresearchgate.netmdpi.com The specific amino acid precursors and the enzymatic steps involved in generating this unit can vary between dicotyledonous and monocotyledonous plants.

In dicotyledonous plants , the primary amino acid precursor for 4-coumaroyl-CoA is L-phenylalanine. The biosynthetic process begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia lyase (PAL). This trans-cinnamic acid is then hydroxylated at the C-4 position by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. Finally, p-coumaric acid is activated to 4-coumaroyl-CoA by a CoA-dependent ligase. nih.govresearchgate.netnih.govmdpi.com

In contrast, monocotyledonous plants exhibit a more diversified approach to precursor utilization. While they can also process L-phenylalanine via a similar pathway involving PAL, they possess an additional or alternative route that directly employs L-tyrosine as a substrate. Tyrosine ammonia lyase (TAL) converts L-tyrosine directly into p-coumaric acid, thereby circumventing the cinnamate-4-hydroxylase step that is necessary when phenylalanine is the precursor. nih.govnih.govmdpi.com This difference in precursor usage contributes to the distinct flavonoid profiles observed in these plant groups, with monocots often synthesizing flavone (B191248) C-glycosides, while dicots typically accumulate O-glycosylated flavonols. researchgate.net

Despite these general distinctions, some dicot species may display broader substrate specificities. For example, a study on Epimedium wushanense, a dicot, revealed that its phenylalanine ammonia-lyase (EwPAL) can efficiently convert both L-phenylalanine to cinnamic acid and L-tyrosine to 4-coumarate, suggesting a more versatile enzyme activity than commonly described for dicots. rsc.org

Table 1: Precursor Utilization in this compound Biosynthesis in Plants

| Plant Type | Primary Amino Acid Precursor(s) | Key Initial Enzyme(s) | Intermediate Formation |

| Dicotyledonous | L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid → p-coumaric acid → 4-coumaroyl-CoA nih.govnih.govmdpi.com |

| Monocotyledonous | L-Phenylalanine and L-Tyrosine | Phenylalanine Ammonia Lyase (PAL), Tyrosine Ammonia Lyase (TAL) | Cinnamic acid / p-coumaric acid → 4-coumaroyl-CoA nih.govnih.govmdpi.com |

Regulation of Biosynthetic Gene Expression

The biosynthesis of this compound and other flavonoids in plants is precisely regulated through complex molecular mechanisms, primarily at the transcriptional level. The expression of genes encoding enzymes within the flavonoid pathway is controlled by interactions among various families of transcription factors. A key regulatory complex, often referred to as the MYB-bHLH-WD40 complex, comprising R2R3 MYB transcription factors, basic helix-loop-helix (bHLH) proteins, and WD40 proteins, plays a crucial role in determining the activation, as well as the spatial and temporal patterns of structural gene expression for flavonoid biosynthesis. frontiersin.org

Chalcone synthase (CHS) (EC 2.3.1.74) is a pivotal regulatory enzyme in this pathway. It catalyzes the first committed step, diverting the metabolic flux from the general phenylpropanoid pathway specifically towards flavonoid production. ijpsonline.comwikipedia.orgresearchgate.net CHS activity is essential for the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form this compound chalcone. wikipedia.orgmdpi.comacs.org A significant regulatory feedback mechanism involves the non-competitive inhibition of CHS by its own pathway products, such as this compound and this compound chalcone. This inhibition is hypothesized to prevent the accumulation of flavonoids to potentially toxic levels within plant cells. wikipedia.org Furthermore, cinnamic acid, an earlier intermediate, has been observed to down-regulate the transcription level of CHS. rsc.org

In microbial systems engineered for this compound production, the regulation of biosynthetic gene expression is a critical aspect of metabolic engineering. Strategies to enhance production often involve precise control over carbon flux at key metabolic nodes. For instance, in Escherichia coli, optimizing the expression of the pckA gene, which encodes phosphoenolpyruvate (B93156) carboxykinase (PCK) at the oxaloacetate-phosphoenolpyruvate (OAA-PEP) node, is vital. This control prevents excessive loss of oxaloacetate and maintains metabolic balance, thereby improving this compound yields. oup.comoup.com Additionally, ensuring a sufficient supply of precursors like acetyl-CoA and malonyl-CoA is achieved through strategies such as the overexpression of genes like acetyl-CoA synthase (acs). oup.comoup.comnih.gov

Advanced metabolic engineering techniques incorporate dynamic regulation of gene expression. This includes the use of biosensors, such as those sensitive to p-coumaroyl-CoA, which can detect specific metabolite concentrations and subsequently modulate the expression of pathway enzymes. This dynamic control helps to optimally allocate carbon and energy resources towards this compound synthesis, minimizing metabolic burden and potential toxicity to the host cell. acs.orgbiorxiv.org Riboswitch-guided engineering of CHS has also been successfully applied to improve its catalytic efficiency, leading to increased this compound production in recombinant microbes. nih.gov

Beyond its role as a biosynthetic product, this compound itself can act as a signaling molecule, influencing gene expression in other organisms. For instance, in the plant-interacting bacterium Herbaspirillum seropedicae, this compound has been shown to alter the expression patterns of genes involved in cell wall components like exopolysaccharides and lipopolysaccharides, as well as those related to phytohormone production, indicating its involvement in plant-microbe interactions. nih.gov In plants, this compound can activate non-expressor of pathogenesis-related genes 1 (NPR1) and stimulate salicylic (B10762653) acid biosynthesis, leading to the increased expression of pathogenesis-related (PR) genes and enhanced pathogen resistance. frontiersin.org

Parallel Pathways for this compound Biosynthesis

This compound biosynthesis primarily follows a well-defined sequence of enzymatic reactions within the phenylpropanoid pathway. This canonical route involves several key enzymes: phenylalanine/tyrosine ammonia lyase (PAL/TAL), cinnamate (B1238496) 4-hydroxylase (C4H, particularly in dicots), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). nih.govmdpi.commdpi.comacs.orgplos.org CHS catalyzes the crucial step of condensing 4-coumaroyl-CoA with three molecules of malonyl-CoA to form this compound chalcone. wikipedia.orgmdpi.comacs.org Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of this compound chalcone into (2S)-naringenin. nih.govmdpi.comacs.orgfrontiersin.org It is noteworthy that this cyclization can also occur spontaneously, albeit with lower efficiency compared to the enzyme-catalyzed reaction. frontiersin.orgacs.org

Beyond this primary pathway, research has uncovered instances of parallel or alternative routes that contribute to this compound production or its interconversion with related compounds. For example, a study in Epimedium wushanense (a dicot) identified two putative parallel pathways. One pathway proceeds from L-tyrosine directly to this compound. The other pathway initiates with L-phenylalanine, leading to the formation of pinocembrin (B1678385), a related flavanone. A proposed, though not fully elucidated, hydroxylation mechanism is suggested to convert pinocembrin to this compound, thereby converging these two routes. This highlights a potential for dual-precursor utilization and interconversion within the plant's metabolic network. rsc.orgrsc.org

This compound's significance in plant metabolism extends beyond its direct biosynthesis, as it serves as a vital branching point and a central C15 intermediate for the synthesis of a diverse array of other flavonoid subclasses. mdpi.comrsc.org Once formed, this compound can be channeled into various specialized pathways through the action of specific enzymes, leading to the production of:

Flavones: Such as apigenin (B1666066) and tricin, catalyzed by flavone synthase (FNS). researchgate.netrsc.orgfrontiersin.orgnih.govmdpi.com

Isoflavones: Through isoflavone (B191592) synthase (IFS). rsc.orgfrontiersin.orgmdpi.com

Flavonols: Including kaempferol (B1673270) and quercetin (B1663063), via flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS). researchgate.netrsc.orgfrontiersin.orgnih.gov

Anthocyanins and Flavan-3-ols: Precursors to proanthocyanidin (B93508) polymers. rsc.orgfrontiersin.orgmdpi.com

Table 2: Key Enzymes and Their Roles in this compound Biosynthesis and Downstream Pathways

| Enzyme Name | Abbreviation | Primary Role in this compound Pathway / Downstream Pathways |

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid nih.govnih.govmdpi.com |

| Tyrosine Ammonia Lyase | TAL | Converts L-tyrosine to p-coumaric acid nih.govnih.govmdpi.com |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid (in dicots) nih.govnih.govmdpi.com |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA nih.govmdpi.comacs.org |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to this compound chalcone wikipedia.orgmdpi.comacs.org |

| Chalcone Isomerase | CHI | Stereospecifically isomerizes this compound chalcone to (2S)-naringenin nih.govmdpi.comacs.org |

| Flavone Synthase | FNS | Converts this compound to flavones (e.g., apigenin, tricin) researchgate.netrsc.orgfrontiersin.org |

| Isoflavone Synthase | IFS | Converts this compound to isoflavones rsc.orgfrontiersin.orgmdpi.com |

| Flavanone 3-Hydroxylase | F3H | Converts this compound to dihydroflavonols, precursors to flavonols and anthocyanins researchgate.netrsc.org |

This compound Biosynthesis in Microorganisms

While this compound is classically recognized as a plant-derived secondary metabolite, its production has also been observed and engineered in various prokaryotic and eukaryotic microorganisms. nih.govresearchgate.netnih.gov The burgeoning field of synthetic biology and metabolic engineering has positioned microbial platforms as a viable and attractive alternative to traditional plant extraction methods for this compound production. This is primarily due to the inherent limitations of plant-based extraction, which include lengthy growth periods, often low yields, and complex purification processes. asm.orgnih.govasm.org Microorganisms offer advantages such as faster growth rates, controlled fermentation environments, and scalability for industrial production. frontiersin.orgplos.orgasm.orgnih.govasm.org

Production in Actinobacteria (e.g., Streptomyces clavuligerus)

Among prokaryotes, the actinobacterium Streptomyces clavuligerus, an organism well-known for its industrial production of clavulanic acid, has been identified as a natural producer of this compound. nih.govresearchgate.netnih.govresearchgate.netmdpi.com This discovery challenged the previous understanding that this compound biosynthesis was restricted solely to plants.

The this compound biosynthetic pathway in S. clavuligerus shares some similarities with the plant pathway but also exhibits distinct enzymatic differences. In S. clavuligerus, the pathway involves:

Tyrosine Ammonia Lyase (TAL): An unlinked gene (tal) encodes a TAL enzyme responsible for forming the p-coumaric acid starter unit. nih.govmdpi.com

Chalcone Synthase (Ncs): A chalcone synthase (Ncs) catalyzes the condensation of p-coumaric acid with three malonyl-CoA units to form this compound chalcone. nih.govmdpi.com

P450 Monooxygenase (NcyP): Uniquely, in S. clavuligerus, a P450 monooxygenase (NcyP), encoded by a gene adjacent to ncs, is proposed to complete the cyclization step of this compound chalcone to this compound. This contrasts with plants, where chalcone isomerase (CHI) typically performs this reaction. nih.govmdpi.com

Deletion and complementation studies have confirmed that these three genes (ncs, ncyP, and tal) are essential for this compound biosynthesis in S. clavuligerus. nih.govmdpi.com The ability to produce this compound appears to be restricted to a few Streptomyces species, with the encoding gene cluster also found in some Saccharotrix and Kitasatospora species. nih.govmdpi.com

Microbial Metabolic Engineering for this compound Production

Microbial metabolic engineering has emerged as a highly promising strategy for the sustainable and efficient production of this compound. This approach involves the rational design and construction of heterologous biosynthetic pathways within suitable host microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgplos.orgasm.orgnih.govasm.org

The core strategy typically involves introducing and optimizing the expression of key plant-derived enzymes responsible for this compound synthesis. These enzymes usually include:

Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL): To convert amino acid precursors to p-coumaric acid. acs.orgplos.orgacs.orgasm.orgnih.gov

4-Coumarate:CoA Ligase (4CL): To activate p-coumaric acid to 4-coumaroyl-CoA. acs.orgplos.orgacs.orgasm.orgnih.gov

Chalcone Synthase (CHS): To condense 4-coumaroyl-CoA with malonyl-CoA to form this compound chalcone. acs.orgplos.orgacs.orgasm.orgnih.gov

Chalcone Isomerase (CHI): To isomerize this compound chalcone to (2S)-naringenin. acs.orgplos.orgacs.orgasm.orgnih.gov

Several advanced metabolic engineering strategies have been successfully implemented to enhance this compound titers:

Modular Pathway Optimization: This involves tuning the expression levels of individual genes within the pathway by modifying plasmid copy numbers and promoter strengths to achieve an optimal balance of enzyme activities and carbon flux. plos.org

Precursor Supply Enhancement: A common bottleneck is the availability of malonyl-CoA and the initial aromatic amino acid precursors. Strategies include overexpression of genes involved in acetyl-CoA synthesis (acs) and rerouting central carbon metabolism, such as optimizing the phosphoenolpyruvate carboxykinase (pckA) gene to enhance acetyl-CoA supply and flux through the glyoxylate (B1226380) shunt pathway. oup.comoup.comnih.govplos.orgasm.org

Dynamic Pathway Control: Utilizing biosensors that respond to specific metabolite concentrations (e.g., p-coumaroyl-CoA) to dynamically regulate gene expression, thereby optimizing resource allocation and minimizing metabolic burden. acs.orgbiorxiv.org

Enzyme Engineering: Directed evolution or rational design, such as riboswitch-guided engineering of CHS, has been employed to improve the catalytic efficiency of key enzymes. nih.gov

Bicistronic Vector Expression: This strategy, which allows for the co-expression of multiple genes from a single transcript using 2A peptide sequences, has been successfully applied to assemble this compound biofactories in Saccharomyces cerevisiae. asm.orgasm.org

These engineering efforts have led to significant improvements in this compound production yields. For instance, engineered Escherichia coli strains have achieved this compound titers as high as 3.11 g/L. nih.gov In Saccharomyces cerevisiae, reported production levels range up to 650 mg/L when supplied with p-coumaric acid and up to 100 mg/L when produced de novo from glucose. asm.org

Enzymatic Conversion of Naringin (B1676962) to this compound

This compound is closely related to its glycosylated precursor, naringin. Naringin, a prominent flavanone glycoside found abundantly in citrus fruits like grapefruit, is responsible for their characteristic bitterness. mdpi.comijpsonline.com

The conversion of naringin to this compound occurs through the enzymatic hydrolysis of the glycosidic bond. This reaction is primarily catalyzed by the enzyme naringinase . Naringinase is an enzyme complex that typically contains α-L-rhamnosidase and β-D-glucosidase activities, which sequentially remove the rhamnose and glucose moieties from naringin, yielding this compound. ijpsonline.com This enzymatic conversion is not only a natural process but is also utilized in industrial applications, particularly in the food industry, to debitter citrus juices by hydrolyzing naringin into the less bitter this compound. ijpsonline.com

This compound Metabolism in Biological Systems

This compound undergoes extensive metabolic transformations within biological systems, which are pivotal in dictating its bioavailability, tissue distribution, and ultimate bioactivity wikipedia.orgfishersci.casigmaaldrich.comfishersci.ca. These metabolic processes encompass both transformations mediated by the gut microbiota and conjugation reactions carried out by host phase II enzymes wikipedia.orgsigmaaldrich.com.

Gastrointestinal Metabolism by Gut Microbiota

The gut microbiota plays a significant and active role in the metabolism of dietary flavonoids, including both this compound and its glycosidic precursor, naringin uni.lu. Flavonoids that escape absorption in the upper gastrointestinal tract proceed to the colon, where they encounter a diverse microbial community capable of extensive biotransformation wikipedia.orgfishersci.cauni.lu.

Deglycosylation of Naringin to this compound

Naringin, a major flavanone glycoside found abundantly in citrus fruits, exhibits limited absorption in its intact glycosidic form fishersci.ca. A critical initial metabolic step within the gastrointestinal tract is the deglycosylation of naringin into its aglycone, this compound fishersci.ca. This enzymatic hydrolysis is primarily facilitated by β-glucosidases, enzymes produced by various microorganisms residing in the gut. This conversion is a fundamental process, as the aglycone form, this compound, is more readily absorbed across the intestinal epithelium compared to its glycoside fishersci.cauni.lu.

Further Degradation into Ring-Fission Products

Subsequent to deglycosylation, this compound itself can undergo further catabolism by the gut microbiota, particularly under the anaerobic conditions prevalent in the colon wikipedia.orgsigmaaldrich.comuni.lu. This degradation pathway involves the cleavage of the heterocyclic C-ring within the flavanone structure wikipedia.org. Studies conducted under anaerobic conditions have identified various low-molecular-weight phenolic catabolites resulting from this compound metabolism. Key ring-fission products include 3-(4'-hydroxyphenyl)propanoic acid (HPPA), 3-(phenyl)propionic acid, and 3-(4'-hydroxyphenyl)acetic acid wikipedia.orgsigmaaldrich.com. Additionally, other phenolic catabolites such as phenylpropenoic acid, phenylacetic acid, benzoic acid, benzenetriol, and benzoylglycine derivatives have been observed wikipedia.org. Phloroglucinol is also a recognized product of this microbial ring fission. The precise enzymatic mechanisms responsible for this C-ring fission remain an active area of research.

| Metabolite Name | Type of Product | Source/Mechanism |

|---|---|---|

| 3-(4'-hydroxyphenyl)propanoic acid (HPPA) | Ring-fission product | Gut microbiota C-ring cleavage wikipedia.orgsigmaaldrich.com |

| 3-(phenyl)propionic acid | Ring-fission product | Gut microbiota C-ring cleavage wikipedia.orgsigmaaldrich.com |

| 3-(4'-hydroxyphenyl)acetic acid | Ring-fission product | Gut microbiota C-ring cleavage wikipedia.orgsigmaaldrich.com |

| Phloroglucinol | Ring-fission product | Gut microbiota C-ring cleavage |

| Phenylpropenoic acid | Phenolic catabolite | Gut microbiota wikipedia.org |

| Phenylacetic acid | Phenolic catabolite | Gut microbiota wikipedia.org |

| Benzoic acid | Phenolic catabolite | Gut microbiota wikipedia.org |

| Benzenetriol | Phenolic catabolite | Gut microbiota wikipedia.org |

| Benzoylglycine derivatives | Phenolic catabolite | Gut microbiota wikipedia.org |

Table 1: Key Microbial Degradation Products of this compound

In Vivo Conjugation Metabolism (Glucuronides and Sulfates)

Upon absorption into the systemic circulation, this compound undergoes significant phase II metabolism within the host, primarily through conjugation reactions wikipedia.org. These reactions involve the attachment of highly polar molecules, such as glucuronic acid (glucuronidation) and sulfate (B86663) groups (sulfation), to this compound and its aglycone forms wikipedia.org. These conjugations are catalyzed by phase II metabolic enzymes present in various organs, including the liver, stomach, and other tissues wikipedia.org.

In systemic circulation, this compound is predominantly found in its conjugated forms, specifically as glucuronides and sulfates. Studies in rats have indicated that this compound sulfates are often the major metabolites in the bloodstream, although glucuronides are also significantly present. While this compound glucuronides are primarily detected in serum and bile, this compound sulfates tend to accumulate in higher concentrations in specific tissues such as the liver, spleen, heart, and brain wikipedia.org. This tissue-specific distribution suggests that glucuronides may undergo deglucuronidation and subsequent sulfation within these organs wikipedia.org. The hepatic metabolism of this compound glucuronide has been reported to be more efficient compared to its intestinal metabolism wikipedia.org.

| Conjugate Type | Predominant Location/Observation | Enzymatic Process |

|---|---|---|

| This compound Glucuronides | Serum, Bile, Upper Small Intestine wikipedia.org | Glucuronidation (Phase II) wikipedia.org |

| This compound Sulfates | Liver, Spleen, Heart, Brain, Pancreatic tissues, Serum wikipedia.org | Sulfation (Phase II) wikipedia.org |

Table 2: Distribution of this compound Conjugates in Biological Systems

Impact of Metabolism on Systemic Bioactivity

The extensive metabolism of this compound, mediated by both gut microbiota and host enzymes, profoundly influences its systemic bioactivity. The relatively low oral bioavailability of this compound, reported to be approximately 15%, is largely attributed to its rapid and extensive metabolism fishersci.ca. While the parent aglycone form of this compound has been the subject of numerous in vitro investigations, the conjugated metabolites (glucuronides and sulfates) are the predominant forms found circulating in the bloodstream and distributed within tissues in vivo.

Consequently, there is a growing recognition that these conjugated metabolites are likely to be the primary forms responsible for exerting beneficial bioactivities in humans and animals. Research on other flavonoids has indicated that conjugated metabolites can exhibit significantly greater potency in certain biological activities compared to their aglycone precursors. Therefore, a comprehensive understanding of the pharmacokinetics and bioactivity of these conjugated forms is crucial for fully elucidating the therapeutic potential of this compound. The impact of metabolism on systemic bioactivity underscores the complexity of flavonoid action in vivo, where the interplay between microbial transformations and host conjugation pathways ultimately determines the observed biological effects.

Molecular Mechanisms of Naringenin Bioactivity

Antioxidant Mechanisms

Naringenin's antioxidant effects are multifaceted, involving both direct interaction with harmful free radicals and the upregulation of cellular antioxidant machinery. This dual approach allows it to effectively mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

This compound's chemical structure, particularly its hydroxyl groups, endows it with the ability to directly scavenge free radicals. nih.govmdpi.com This process involves the donation of a hydrogen atom from one of its hydroxyl groups to a reactive oxygen species (ROS) or reactive nitrogen species (RNS), thereby neutralizing the radical and terminating the damaging chain reactions they initiate. researchgate.net The antioxidant capacity of this compound is linked to its three hydroxyl groups. researchgate.net

Studies have demonstrated this compound's efficacy in scavenging a variety of free radicals, including superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals. researchgate.netnih.gov In vitro assays have confirmed its potent free radical scavenging activity against hydroxyl radicals, superoxide, hydrogen peroxide, and nitric oxide radicals. nih.gov The structural features of this compound, including the 5-OH and 4-oxo substituents, also contribute to its ability to chelate metal ions like iron and copper, which are known to catalyze the formation of ROS. researchgate.netnih.gov

| Free Radical | IC50 Value (µM) | Reference |

|---|---|---|

| Hydroxyl Radical | 251.1 | nih.gov |

| Hydrogen Peroxide | 358.5 | nih.gov |

| Superoxide Radical | 360.03 | nih.gov |

Beyond direct scavenging, this compound exerts a significant portion of its antioxidant effect by enhancing the body's endogenous antioxidant defenses. wjgnet.com This is achieved through the modulation of various antioxidant enzyme systems that play a critical role in maintaining cellular redox homeostasis.

A primary mechanism by which this compound bolsters antioxidant defenses is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govnih.govwjgnet.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of its target genes. mdpi.com

This compound has been shown to increase the expression of Nrf2 and promote its nuclear translocation. nih.govwjgnet.com This activation of the Nrf2/ARE pathway leads to the upregulation of several crucial phase II detoxification and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). wjgnet.comnih.govnih.govmdpi.com HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. NQO1 is a flavoprotein that detoxifies quinones and reduces oxidative stress. nih.gov Studies have demonstrated that this compound treatment can significantly increase the mRNA and protein levels of both HO-1 and NQO1. nih.govmdpi.commdpi.com

| Target Molecule | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|

| Nrf2 | Activation and increased expression | Enhanced nuclear translocation and transcription of antioxidant genes | nih.govnih.govwjgnet.com |

| HO-1 | Upregulation | Increased protein and mRNA expression | nih.govmdpi.comnih.gov |

| NQO1 | Upregulation | Increased protein and mRNA expression | nih.govmdpi.com |

This compound also influences the glutathione (B108866) system, a cornerstone of cellular antioxidant defense. Glutathione (GSH) is a tripeptide that directly neutralizes free radicals and is a cofactor for several antioxidant enzymes. nih.gov Research indicates that this compound can restore depleted GSH levels in response to oxidative stress. nih.govmdpi.com

The mechanism behind this involves the upregulation of enzymes responsible for GSH synthesis, such as glutamate-cysteine ligase (GCL). wjgnet.commdpi.com this compound has been found to increase both the protein and mRNA levels of GCLC, the catalytic subunit of GCL. mdpi.comwjgnet.com By enhancing the synthesis and regeneration of GSH, this compound ensures a robust antioxidant capacity within the cell. uni.lunih.gov

Superoxide dismutase (SOD) is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a less reactive species. wjgnet.comnih.gov Multiple studies have reported that this compound treatment can significantly increase SOD activity in various models of oxidative stress. wjgnet.comresearchgate.netnih.gov This enhancement of SOD activity contributes to the reduction of superoxide-mediated cellular damage. nih.gov The ability of this compound to increase SOD protein levels has also been noted. wjgnet.com

Glutathione peroxidase (GPx) is a family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using GSH as a reductant. nih.gov This action is vital for preventing lipid peroxidation and protecting cellular membranes from oxidative damage. wjgnet.com this compound has been shown to increase the levels and activity of GPx. mdpi.comresearchgate.netnih.govnih.gov For instance, studies have demonstrated that this compound can upregulate the expression of GPx2 and GPx4. nih.govmdpi.com This enhancement of GPx activity further solidifies this compound's role in maintaining cellular redox balance and protecting against oxidative injury.

Inhibition of Pro-oxidant Enzymes (e.g., Xanthine (B1682287) Oxidase)

This compound has been identified as an inhibitor of xanthine oxidase, a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The overproduction of uric acid can lead to hyperuricemia. bohrium.comresearchgate.net The inhibitory action of this compound on xanthine oxidase contributes to its antioxidant properties by reducing the production of reactive oxygen species (ROS) during this metabolic process. researchgate.net

The structural characteristics of flavonoids play a significant role in their ability to inhibit xanthine oxidase. For instance, a planar structure is often associated with higher inhibitory activity. nih.gov Studies have shown that chemical modifications to the this compound structure, such as sulfonation, can significantly enhance its xanthine oxidase inhibitory activity. This compound–3′–sulfonate sodium, for example, has demonstrated more potent inhibition compared to this compound itself. bohrium.com Kinetic studies have revealed that some this compound derivatives act as reversible, competitive inhibitors, binding to the active site of the xanthine oxidase enzyme. bohrium.com This interaction can induce conformational changes in the enzyme through various forces, including hydrogen bonds and hydrophobic interactions. bohrium.com

Table 1: Research Findings on this compound's Inhibition of Xanthine Oxidase

| Compound | IC50 Value (μM) | Type of Inhibition | Key Findings |

|---|---|---|---|

| Naringin (B1676962) Octanoate | 110.35 | - | Showed the greatest inhibitory effect on XO activity among tested derivatives. nih.gov |

| Naringin Decanoate | 117.51 | - | Exhibited significant inhibitory effect on XO activity. nih.gov |

| This compound–3′–sulfonate sodium | Not specified | Reversible, competitive | Significantly more potent inhibitor than unmodified this compound; binds to the active site of xanthine oxidase. bohrium.com |

Prevention of Lipid Peroxidation

This compound demonstrates a significant capacity to prevent lipid peroxidation, a key process in cellular injury caused by oxidative stress. nih.govmdpi.com Lipid peroxidation involves the degradation of lipids in cell membranes by reactive oxygen species, leading to cell damage. This compound's protective effect is largely attributed to its potent free radical scavenging activity. nih.gov It effectively neutralizes a variety of free radicals, including hydroxyl radicals, superoxide, hydrogen peroxide, and nitric oxide radicals. nih.gov

By scavenging these reactive species, this compound helps to halt the chain reaction of lipid peroxidation, thereby protecting the integrity of cell membranes. mdpi.com In experimental models, treatment with this compound has been shown to reduce the levels of lipid peroxidation markers such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS). nih.govmdpi.comacs.org For example, in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound intervention led to a significant decrease in colonic MDA levels. acs.org Similarly, oral administration of this compound inhibited the formation of TBARS and hydroperoxides in the liver tissues of streptozotocin-treated mice. nih.gov

Table 2: Research Findings on this compound's Prevention of Lipid Peroxidation

| Experimental Model | Key Findings |

|---|---|

| Mice with DSS-induced colitis | This compound intervention significantly decreased colonic malondialdehyde (MDA) levels by 38.98%. acs.org |

| Streptozotocin-treated mice | Oral administration of this compound inhibited the formation of TBARS and hydroperoxides in liver tissues. nih.gov |

| Oleic acid-induced skin damage in mice | This compound improved antioxidative abilities by decreasing malondialdehyde and lipid peroxide levels. mdpi.com |

| AAPH- and H2O2-induced hemolysis | This compound exhibited the highest antioxidant activity against hemolysis induced by both AAPH and H2O2. mdpi.com |

Anti-inflammatory Mechanisms

Modulation of Signaling Pathways

This compound exerts significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.commdpi.com Under normal conditions, NF-κB is held in an inactive state in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. mdpi.comnih.gov

Research has shown that this compound can prevent the phosphorylation and subsequent degradation of IκB-α. mdpi.com This action effectively keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its activation. mdpi.com Consequently, this compound suppresses the nuclear translocation of the p65 subunit of NF-κB. mdpi.comnih.gov This inhibition of the NF-κB pathway leads to a downstream reduction in the expression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netmdpi.comnih.gov

Table 3: Research Findings on this compound's NF-κB Pathway Inhibition

| Experimental Model | Key Findings |

|---|---|

| LPS-stimulated human macrophages | This compound inhibited the activation of the NF-κB pathway and suppressed the downstream expression of pro-inflammatory factors. nih.gov |

| LPS-induced neuroinflammation | This compound alleviated neuroinflammation by downregulating iNOS, TNF-α, COX-2, NF-κB, and TLR4. mdpi.com |

| DSS-induced murine colitis | The beneficial effect of this compound was linked to the inhibition of NF-κB activity and the downregulation of inflammatory mediators. nih.gov |

| Experimental stroke | The neuroprotective effect of this compound was mediated through the suppression of the NF-κB signaling pathway. mdpi.com |

This compound modulates the mitogen-activated protein kinase (MAPK) signaling pathways, which are critical in regulating cellular processes such as inflammation, proliferation, and apoptosis. researchgate.netnih.gov The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov this compound's influence on these pathways can vary depending on the cell type and stimulus.

In many contexts, this compound has been shown to inhibit the phosphorylation and activation of ERK1/2, JNK, and p38. researchgate.netnih.gov For instance, in high glucose-induced injuries in cardiac cells, naringin (a glycoside of this compound) was found to ameliorate the increased activation of p38 MAPK, ERK1/2, and JNK. nih.gov Similarly, in melanoma cells, this compound treatment suppressed the protein expression of phosphorylated ERK1/2 and JNK in a dose-dependent manner. researchgate.net The inhibition of these pathways contributes to this compound's anti-inflammatory and anti-cancer effects. researchgate.netresearchgate.net For example, the inhibition of the p38 MAPK pathway by naringin has been linked to its protective effects against high glucose-induced apoptosis in cardiomyocytes. spandidos-publications.com

Table 4: Research Findings on this compound's MAPK Pathway Modulation

| Pathway Component | Experimental Model | Effect of this compound |

|---|---|---|

| ERK1/2 | B16F10 and SK-MEL-28 melanoma cells | Suppressed protein expression of p-ERK1/2 in a dose-dependent manner. researchgate.net |

| JNK | B16F10 melanoma cells | Suppressed protein expression of p-JNK in a dose-dependent manner. researchgate.net |

| p38 | High glucose-induced H9c2 cardiac cells | Ameliorated the increased activation of p38 MAPK. nih.gov |

| ERK1/2, JNK, p38 | High glucose-induced H9c2 cardiac cells | Naringin pre-treatment ameliorated the increased phosphorylation of p38 MAPK, ERK1/2, and JNK. nih.gov |

This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the innate immune response and inflammation. nih.govnih.gov TLR4 is a transmembrane protein that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov Activation of TLR4 triggers a downstream signaling cascade that culminates in the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. nih.govnih.gov

By inhibiting the expression of the TLR4 protein, this compound can effectively block the initiation of this inflammatory cascade. nih.govnih.gov This inhibition of TLR4 has been observed in various experimental models, including murine colitis and pseudorabies virus (PRV) infection. nih.govnih.gov In a murine model of colitis, the beneficial effects of this compound were linked to the inhibition of TLR4 protein expression and subsequent NF-κB activity. nih.gov Similarly, in PRV-infected cells, this compound suppressed the expression of TLR4 and p65 proteins, thereby inhibiting the activation of the NF-κB pathway and reducing the expression of pro-inflammatory mediators. nih.gov

Table 5: Research Findings on this compound's TLR4 Protein and NF-κB Activity Inhibition

| Experimental Model | Key Findings |

|---|---|

| DSS-induced murine colitis | The anti-colitic effect of this compound was associated with the inhibition of TLR4 protein and NF-κB activity. nih.gov |

| Pseudorabies virus (PRV) infection | This compound suppressed the expression of TLR4 and p65 proteins, leading to the inhibition of NF-κB pathway activation. nih.gov |

| LPS-induced neuroinflammation | This compound alleviated neuroinflammation through the downregulation of TLR4 and NF-κB. mdpi.com |

| Murine endotoxemia model | This compound confers protection through negative regulation of the TLR4 signaling pathway. researchgate.net |

PPARα Upregulation

This compound has been identified as a modulator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and fatty acid oxidation. Studies have demonstrated that this compound can activate the ligand-binding domain of PPARα. plos.orgplos.org This activation leads to the upregulation of PPARα protein expression in the liver. illinois.edu

The functional consequence of this upregulation is the enhanced expression of PPARα target genes. These genes are pivotal for fatty acid oxidation and include Carnitine Palmitoyltransferase 1 (CPT-1), Acyl-CoA Oxidase (ACOX), Uncoupling Protein 1 (UCP1), and Cytochrome P450 4A11 (CYP4A11). plos.orgillinois.edu For instance, in human hepatocyte (Huh7) cells treated with 200 µM this compound for 24 hours, the expression of CYP4A11, ACOX, and UCP1 increased by 68%, 31%, and 60%, respectively. plos.org This activation of the PPARα signaling pathway is a key mechanism contributing to the hypolipidemic effects of this compound. illinois.edu The interaction is further supported by evidence showing that PPAR antagonists can reverse the effects of this compound. nih.gov

| Target Gene | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|

| PPARα | Human Hepatocytes (Huh7) | 240 µM | 24% activation of ligand-binding domain | plos.org |

| PPARα | Rats | 0.003-0.012% in diet | Significant increase in protein expression | illinois.edu |

| CYP4A11 | Human Hepatocytes (Huh7) | 200 µM | 68% increase in mRNA expression | plos.org |

| ACOX | Human Hepatocytes (Huh7) | 200 µM | 31% increase in mRNA expression | plos.org |

| UCP1 | Human Hepatocytes (Huh7) | 200 µM | 60% increase in mRNA expression | plos.org |

| CPT-1 | Rats | 0.003-0.012% in diet | Markedly enhanced protein expression | illinois.edu |

Regulation of Inflammatory Mediators

This compound exerts significant anti-inflammatory effects by downregulating the expression and production of key pro-inflammatory cytokines. Research across various models has consistently shown its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netacs.org In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment resulted in a dose-dependent reduction in the production of TNF-α and IL-6. researchgate.net Similarly, in murine models of inflammation, this compound administration led to decreased production of these cytokines in paw tissue and the peritoneal cavity. nih.gov This inhibitory action is often linked to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govnih.gov By inhibiting NF-κB activation, this compound effectively reduces the transcription of genes encoding for TNF-α, IL-1β, and IL-6, thereby mitigating the inflammatory response. nih.govmedchemexpress.cn

In addition to suppressing pro-inflammatory mediators, this compound can also enhance the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). IL-10 plays a crucial role in resolving inflammation and maintaining immune homeostasis. Studies have shown that treatment with this compound can lead to an increased production of IL-10. nih.gov For example, in a study involving a superoxide anion-induced inflammation model in mice, this compound treatment significantly increased the levels of IL-10 in paw skin samples. semanticscholar.org This dual action of inhibiting pro-inflammatory cytokines while promoting anti-inflammatory ones highlights a comprehensive mechanism for its anti-inflammatory properties.

This compound has been shown to inhibit the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. nih.govresearchgate.net Overexpression of iNOS leads to excessive production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins (B1171923) that contribute to inflammation and pain. nih.govnih.gov In studies using LPS-stimulated microglial cells and macrophages, this compound effectively suppressed the expression of both iNOS and COX-2 at both the mRNA and protein levels. researchgate.netnih.govresearchgate.net This inhibition is largely attributed to its ability to block upstream signaling pathways, particularly the NF-κB pathway, which is a critical transcriptional activator for both iNOS and COX-2 genes. researchgate.net

| Mediator | Effect | Model System | Key Mechanism | Reference |

|---|---|---|---|---|

| TNF-α | Downregulation | LPS-stimulated macrophages, Murine models | Inhibition of NF-κB pathway | researchgate.netnih.gov |

| IL-1β | Downregulation | Murine models | Inhibition of NF-κB pathway | nih.govnih.gov |

| IL-6 | Downregulation | LPS-stimulated macrophages, Murine models | Inhibition of NF-κB pathway | researchgate.netnih.gov |

| IL-10 | Upregulation | Murine inflammation model | Not fully elucidated | semanticscholar.org |

| iNOS | Inhibition | LPS-stimulated microglial cells | Inactivation of NF-κB | nih.govresearchgate.net |

| COX-2 | Inhibition | LPS-stimulated microglial cells, Murine models | Inactivation of NF-κB, Upregulation of Nrf2/HO-1 | semanticscholar.orgnih.gov |

The inflammatory response involves the migration of leukocytes from the bloodstream to the site of injury or infection. This compound has been found to interfere with this process by reducing leukocyte recruitment. nih.gov In animal models of LPS-induced inflammation, this compound treatment significantly decreased the infiltration of neutrophils and mononuclear cells into the peritoneal cavity and paw tissue. nih.gov This effect is associated with a reduction in the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils that is used as a marker for their infiltration. nih.govsemanticscholar.org The underlying mechanism involves the inhibition of NF-κB activation, which in turn downregulates the expression of adhesion molecules on endothelial cells that are necessary for leukocyte attachment and migration. nih.govjmatonline.com

Antiproliferative and Pro-apoptotic Mechanisms

This compound exhibits significant antiproliferative and pro-apoptotic activities in various cancer cell lines. nih.gov Its ability to halt the proliferation of cancer cells is a key aspect of its potential as an anticancer agent. nih.govresearchgate.net

The antiproliferative effects are often associated with the induction of cell cycle arrest. Studies have shown that this compound can arrest cancer cells in the G0/G1 or S phase of the cell cycle, thereby preventing them from proceeding to mitosis and subsequent division. nih.govresearchgate.net For example, in human epidermoid carcinoma A431 cells, this compound induced cell cycle arrest in the G0/G1 phase. nih.gov

Beyond halting proliferation, this compound actively promotes apoptosis, or programmed cell death, in cancer cells. This is achieved through multiple interconnected mechanisms. One key mechanism is the generation of reactive oxygen species (ROS) within the cancer cells. nih.gov This increase in intracellular ROS induces oxidative stress, which can damage cellular components and trigger apoptotic pathways. nih.govmdpi.com

This compound also targets the mitochondria, the powerhouse of the cell and a central regulator of apoptosis. It can induce mitochondrial membrane depolarization, leading to the release of pro-apoptotic factors like cytochrome c. nih.gov This event initiates a cascade of enzymatic reactions involving caspases, which are the executioners of apoptosis. This compound has been observed to increase the activity of caspase-3, a key effector caspase that cleaves various cellular substrates, ultimately leading to the dismantling of the cell. nih.gov Furthermore, this compound can modulate the expression of Bcl-2 family proteins, which regulate mitochondrial integrity. It has been shown to downregulate the anti-apoptotic protein Bcl-2, shifting the balance towards apoptosis. mdpi.com

Morphological changes characteristic of apoptosis, such as nuclear condensation and DNA fragmentation, are also observed in cancer cells treated with this compound. nih.gov These comprehensive actions—inhibiting proliferation, arresting the cell cycle, and inducing apoptosis through ROS generation and mitochondrial pathways—underscore the multifaceted anticancer potential of this compound. nih.gov

| Mechanism | Specific Effect | Cancer Cell Line | Reference |

|---|---|---|---|

| Antiproliferative | Inhibition of cell viability in a dose-dependent manner | Human epidermoid carcinoma (A431), Breast cancer (MCF-7) | nih.govresearchgate.net |

| Cell Cycle Arrest | Arrest in G0/G1 phase | Human epidermoid carcinoma (A431) | nih.gov |

| Cell Cycle Arrest | Arrest in S-phase | Breast cancer (MCF-7) | researchgate.net |

| Pro-apoptotic | Increased Reactive Oxygen Species (ROS) generation | Human epidermoid carcinoma (A431) | nih.gov |

| Pro-apoptotic | Mitochondrial membrane depolarization | Human epidermoid carcinoma (A431) | nih.gov |

| Pro-apoptotic | Increased Caspase-3 activity | Human epidermoid carcinoma (A431) | nih.gov |

| Pro-apoptotic | Nuclear condensation and DNA fragmentation | Human epidermoid carcinoma (A431) | nih.gov |

| Pro-apoptotic | Downregulation of Bcl-2 | Breast cancer (MCF-7) | mdpi.com |

Cell Cycle Arrest (e.g., G0/G1 phase)

This compound has been shown to impede the proliferation of cancer cells by inducing cell cycle arrest, a critical mechanism for controlling cell division. researchgate.net In numerous studies, this compound treatment has resulted in the accumulation of cells in the G0/G1 phase of the cell cycle. For instance, in human epidermoid carcinoma A431 cells, this compound induced a dose-dependent arrest in the G0/G1 phase. nih.govplos.org At concentrations of 100 µM, 300 µM, and 500 µM, the percentage of cells arrested in the G0/G1 phase was approximately 53.75%, 54.03%, and 48.20%, respectively, compared to 35.86% in control cells. plos.org Similarly, in human hepatocellular carcinoma HepG2 cells, this compound was found to cause an accumulation of cells in both the G0/G1 and G2/M phases. bohrium.com This effect on the cell cycle is a key component of this compound's anti-proliferative activity. nih.gov In cervical cancer cells, this compound has also been observed to arrest the cell cycle in the G0/G1 phase after 24 hours of treatment. rsc.org

| Treatment | Percentage of Cells in G0/G1 Phase |

|---|---|

| Control | 35.86% |

| 100 µM this compound | 53.75% |

| 300 µM this compound | 54.03% |

| 500 µM this compound | 48.20% |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been widely reported to induce apoptosis in various cancer cell lines. iiarjournals.orgmdpi.comnih.gov This is evidenced by morphological changes such as nuclear condensation and DNA fragmentation. nih.govplos.org In human epidermoid carcinoma A431 cells, treatment with 100 µM, 300 µM, and 500 µM of this compound resulted in approximately 14.00%, 27.30%, and 58.00% apoptotic cells, respectively. plos.org Similarly, in human leukemia THP-1 cells, this compound treatment led to the formation of apoptotic bodies and an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The induction of apoptosis by this compound is a key mechanism underlying its anticancer potential. mdpi.com

The process of apoptosis is executed by a family of proteases known as caspases. This compound has been shown to activate several key caspases, thereby triggering the apoptotic cascade. In human leukemia THP-1 cells, this compound-induced apoptosis was accompanied by the activation of caspases. nih.gov Specifically, the activation of caspase-3 has been observed in multiple studies. In human epidermoid carcinoma A431 cells, this compound treatment led to a dose-dependent increase in caspase-3 activity. nih.gov The activation of caspase-3, as well as caspase-9, was also observed in melanoma cells and human osteosarcoma cells following this compound treatment. iiarjournals.orgmdpi.com Furthermore, studies in tamoxifen-resistant MCF-7 breast cancer cells have shown that this compound can activate caspase-7 and caspase-9. nih.govplos.org In some cell lines, such as human lung adenocarcinoma A549 cells, inhibitors of caspase-3, -8, and -9 significantly reduced this compound-induced apoptosis, highlighting the importance of these caspases in the process. nih.govnih.gov However, it is noteworthy that in a study on HeLa cell spheroids, this compound did not activate caspases 3, 7, 8, and 9, suggesting that its mechanism of inducing cell death may be cell-type dependent. rsc.org

| Protein | Effect of this compound | Cell Line |

|---|---|---|

| Bax | Upregulation | THP-1, HepG2, Melanoma, A549 |

| Bcl-2 | Downregulation | THP-1, HepG2, Melanoma, A549 |

The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is a major mechanism for inducing programmed cell death. This compound has been shown to trigger this pathway in several cancer cell types. nih.govplos.org A key event in this pathway is the disruption of the mitochondrial membrane potential. mdpi.com this compound treatment has been observed to cause mitochondrial depolarization in human epidermoid carcinoma A431 cells. nih.gov This is often accompanied by an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress and mitochondrial damage. nih.govplos.org The involvement of the mitochondrial pathway is further supported by the observed release of cytochrome c from the mitochondria into the cytosol in human hepatocellular carcinoma HepG2 cells treated with this compound. bohrium.com This release is a critical step that leads to the activation of downstream caspases and the execution of apoptosis. Furthermore, the upregulation of Bax, a pro-apoptotic protein that acts on the mitochondria, and its translocation to the mitochondrial membrane, further solidifies the role of the mitochondrial pathway in this compound-induced apoptosis. nih.govnih.gov

Modulation of Key Signaling Pathways in Cancer

In addition to its direct effects on the cell cycle and apoptosis machinery, this compound can also modulate various signaling pathways that are often dysregulated in cancer. By targeting these pathways, this compound can interfere with cancer cell growth, proliferation, and survival.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers. spandidos-publications.com this compound and its glycoside, naringin, have been shown to inhibit this pathway. spandidos-publications.comnih.gov In human leukemia THP-1 cells, the pro-apoptotic effect of this compound was associated with the inactivation of the PI3K/Akt pathway. nih.gov Similarly, naringin has been found to inhibit the PI3K/Akt/mTOR signaling pathway in colorectal cancer cells and human gastric adenocarcinoma (AGS) cells. spandidos-publications.comnih.govnih.gov This inhibition leads to a decrease in the phosphorylation of key downstream targets like Akt and mTOR, which in turn suppresses cell growth and proliferation. spandidos-publications.comnih.govresearchgate.net The inhibition of the PI3K/Akt/mTOR pathway is a significant mechanism through which this compound exerts its anti-cancer effects. nih.gov

JAK/STAT Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway plays a critical role in cellular processes like proliferation and differentiation, and its inappropriate activation is associated with cancer progression. nih.gov this compound has been shown to interact with components of this pathway, suggesting a mechanism for its bioactivity. In silico studies have demonstrated that this compound exhibits a comparable binding affinity to Janus kinase-2 (JAK-2), a key protein in the pathway. phcog.com

Research on naringin, a glycoside that is metabolized into this compound, further supports this inhibitory role. phcog.com Combined treatment of breast cancer cells with naringin and the chemotherapy drug doxorubicin (B1662922) effectively hindered the expression of both JAK1 and STAT3. nih.govresearchgate.net The inhibition of JAK kinases can lead to a reduction in the activity of the STAT3 protein, which is crucial for blocking its dimerization and subsequent transfer into the nucleus where it would otherwise promote the proliferation of cancer cells. nih.gov Phytochemicals can interfere with this pathway by preventing the phosphorylation of JAK proteins, which is a necessary step for STAT activation, or by hindering the binding of STAT dimers to DNA, which directly inhibits the transcription of genes regulated by this pathway. mdpi.com

AMPK Pathway Activation

This compound has been identified as an activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Studies have shown that this compound treatment increases the activity of AMPK and the expression of its phosphorylated form in mature 3T3-L1 adipocytes. researchgate.net This activation has been linked to a reduction in lipid accumulation, with this compound decreasing triglyceride and total cholesterol levels in these cells. The inhibitory effect of this compound on lipid accumulation was nullified when an AMPK inhibitor (Compound C) was used, confirming the pathway's role. researchgate.net

Molecular docking simulations suggest that this compound can bind directly to the γ-subunit of the AMPK protein, potentially acting as a positive modulator for its activation. nih.gov In the context of colorectal cancer (CRC), this compound has been found to activate AMPK phosphorylation. nih.gov This activation regulates mitochondrial dynamics, coordinating homeostasis by increasing mitochondrial fusion and decreasing fission, which in turn helps to activate apoptosis in cancer cells. nih.gov In HepG2 liver cells, the activation of AMPK by this compound is associated with enhanced glucose uptake. nih.gov

| Cell Line/Model | Observed Effect of this compound | Associated Outcome | Reference |

| 3T3-L1 Adipocytes | Increased AMPK activity and phosphorylation | Reduced lipid accumulation | , researchgate.net |

| Colorectal Cancer (CRC) Cells | Activated AMPK phosphorylation | Regulation of mitochondrial function and induction of apoptosis | nih.gov |

| HepG2 Liver Cells | Increased AMPK phosphorylation | Enhanced glucose uptake | nih.gov |

| High-Fat-Diet-Fed SD Rats | Alleviated hepatic steatosis | Reduced serum cholesterol and triglycerides |

Interference with DNA-Protein Interactions

This compound has the capacity to interfere with the interaction between DNA and various proteins, a mechanism that can influence gene transcription and cellular responses. Spectroscopic and molecular modeling techniques have been used to analyze the interaction between this compound and calf thymus DNA (ctDNA). nih.gov These studies confirm that this compound binds to ctDNA, leading to noticeable changes in the DNA's absorption spectrum. nih.gov

A significant example of this interference is this compound's interaction with the Nuclear Factor-kappa B (NF-κB) protein, a key transcription factor in inflammatory responses. researchgate.net In silico molecular docking studies have shown that this compound can fit into the DNA-binding region of the NF-κB p50 monomer. researchgate.net This physical occupation of the binding site suggests a mechanism by which this compound can prevent the NF-κB protein from attaching to DNA, thereby inhibiting the transcription of pro-inflammatory genes. researchgate.net

Antimetastatic and Anti-angiogenic Mechanisms

Inhibition of Cell Migration and Invasion

A critical aspect of metastasis is the ability of cancer cells to migrate from the primary tumor and invade surrounding tissues. Research has demonstrated that this compound possesses the ability to inhibit these processes in various types of cancer cells. nih.govproquest.com

In studies involving glioblastoma (GBM) cells, treatment with this compound resulted in a significant reduction of both migration and invasion. nih.gov Similarly, this compound has been shown to decrease the proliferation and migration of A549 human lung cancer cells. nih.govproquest.comresearchgate.net The compound also exhibits inhibitory effects on the invasion and migration abilities of gastric cancer cells. proquest.com These findings indicate that this compound can counteract the metastatic potential of cancer cells through multiple molecular mechanisms. nih.gov

Downregulation of Matrix Metalloproteinases (MMP-2, MMP-9)

The degradation of the extracellular matrix is a crucial step for cancer cell invasion, a process facilitated by enzymes known as matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. researchgate.netmdpi.com this compound has been shown to effectively inhibit the activity and expression of these specific MMPs.

In glioblastoma cells, zymography analysis revealed that the activities of MMP-2 and MMP-9 were significantly inhibited by this compound treatment, and the protein levels of these MMPs were also downregulated. nih.gov Similar effects have been observed in lung cancer and bladder cancer cells, where this compound treatment reduced cell migration through the reduced activity and expression of MMP-2 and MMP-9. nih.govproquest.com Naringin, which is metabolized to this compound, has also been shown to decrease the expression levels and proteinase activity of MMP-2 and MMP-9 in glioma and glioblastoma cells. nih.govnih.gov This downregulation of MMPs is a key mechanism behind this compound's ability to suppress cancer cell invasion and metastasis. nih.gov

| Cell Line | Effect of this compound/Naringin on MMPs | Reference |

| Glioblastoma (GBM) | Significantly inhibited activities and downregulated protein levels of MMP-2 and MMP-9. | nih.gov |

| Human Lung Cancer (A549) | Reduced the expression of MMP-2 and MMP-9. | nih.gov, proquest.com |

| Human Glioblastoma (U251) | Decreased levels of MMP-2 and MMP-9 expression and proteinase activity. | nih.gov |

| Human Glioblastoma (U87) | Reduced enzymatic activities and protein levels of MMP-2 and MMP-9. | nih.gov |

Inhibition of NF-κB and AP-1 Activity

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial regulators of genes involved in inflammation, cell survival, and invasion, including the MMPs. This compound exerts its antimetastatic effects in part by inhibiting the activity of these transcription factors.

In lipopolysaccharide (LPS)-stimulated human macrophages, this compound was found to inhibit the activation of the NF-κB pathway, which in turn suppressed the expression of downstream pro-inflammatory factors. nih.gov A novel mechanism identified shows that this compound induces the expression of metallothionein (B12644479) 1 G (MT1G), which then represses NF-κB activation. nih.gov By suppressing the NF-κB signaling pathway, this compound can reduce skin inflammation and damage. mdpi.com The inhibition of NF-κB activation prevents its translocation to the nucleus, thereby blocking the transcription of target genes. researchgate.net Furthermore, polyphenols like this compound can downregulate the activation of AP-1, which contributes to the downregulation of MMP gene transcription, thereby inhibiting tumor cell metastasis. mdpi.com

Interference with Intracellular Calcium Signaling (TPC2)

This compound has been identified as a novel inhibitor of Two-Pore Channel 2 (TPC2), an emerging class of intracellular ion channels. researchgate.netnih.gov TPC2 channels are located on the membranes of acidic organelles like endosomes and lysosomes and play a crucial role in regulating intracellular calcium (Ca²⁺) signaling. researchgate.netnih.gov Electrophysiological evidence has demonstrated that this compound directly impairs the functional activity of the human TPC2 channel. researchgate.netnih.gov

By inhibiting TPC2, this compound effectively dampens intracellular calcium responses. nih.govnih.gov Studies have shown that in human endothelial cells, this compound can reduce the calcium responses stimulated by agonists such as Vascular Endothelial Growth Factor (VEGF) and histamine, which are known to be mediated by TPC2. nih.gov This inhibitory action on TPC2-mediated calcium signaling is a key mechanism through which this compound exerts some of its biological effects, including the suppression of angiogenesis. nih.govnih.gov The identification of this compound as an inhibitor of TPC2 provides a significant tool for research into pathological conditions where TPC2 activity is implicated, such as melanoma progression and certain viral infections. nih.gov

Suppression of Angiogenesis

This compound demonstrates significant anti-angiogenic properties, interfering with the formation of new blood vessels, a process critical for tumor growth and progression. nih.govnih.gov Its mechanisms of action are multifaceted, targeting key stages of the angiogenic cascade. nih.gov

Table 1: Effects of this compound on Endothelial Cell Functions

| Cell Function | Effect of this compound | Experimental Model |

| Proliferation | Inhibited in a dose-dependent manner | Human Endothelial Cells |

| Migration | Suppressed in a dose-dependent manner | Human Endothelial Cells (HUVECs) |

| Tube Formation | Potently suppressed | HUVECs on Matrigel (B1166635) |

The anti-angiogenic activity of this compound has been confirmed in in vivo models. The chick chorioallantoic membrane (CAM) assay, a widely used model to study angiogenesis, has shown that this compound effectively inhibits physiological angiogenesis. nih.govnih.gov Treatment with this compound leads to a significant reduction in the formation of new blood vessels (neovascularization) on the CAM. nih.govnih.govxjtu.edu.cn This evidence from a living biological system corroborates the in vitro findings and underscores the potential of this compound as an angiogenesis inhibitor. nih.govnih.gov

A primary mechanism by which this compound suppresses angiogenesis is through its interference with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govnih.gov VEGF is a potent pro-angiogenic factor that stimulates endothelial cells by binding to its receptor (VEGF-R2 or KDR), triggering a cascade of intracellular events, including a rise in intracellular calcium. nih.govnih.gov

This compound's inhibition of TPC2 channels is directly linked to its ability to block VEGF-induced angiogenesis. nih.govnih.gov By impairing TPC2 activity, this compound dampens the intracellular calcium signaling that is essential for the angiogenic response to VEGF. nih.govnih.gov This disruption prevents the full activation of downstream processes required for vessel formation. researchgate.net Furthermore, in vivo studies using matrigel plugs containing VEGF implanted in mice have shown that the presence of this compound prevents the vascularization of these plugs. nih.govnih.gov this compound has also been shown to downregulate the expression of VEGF and other proangiogenic factors. nih.govnih.gov

Neuroprotective Mechanisms

Reduction of Neuroinflammation

This compound exhibits potent neuroprotective effects by actively suppressing neuroinflammation, which is a key pathological feature in many neurodegenerative diseases. nih.govresearchgate.net Neuroinflammation involves the activation of microglia, the resident immune cells of the central nervous system, leading to the release of pro-inflammatory mediators. nih.gov